molecular formula C15H17ClN4O4S3 B2838858 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide CAS No. 1087836-44-9

5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide

Cat. No.: B2838858
CAS No.: 1087836-44-9
M. Wt: 448.96
InChI Key: BESSFPLFCLOSNF-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a carboxamide group, along with a thiophene ring substituted with a morpholine-4-sulfonyl group. The intricate structure of this compound suggests its utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro and Methylsulfanyl Groups: Chlorination and methylthiolation can be achieved using reagents such as thionyl chloride and methylthiol, respectively.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Sulfonylation of Morpholine: The morpholine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Final Coupling: The final coupling of the thiophene ring with the pyrimidine core can be achieved through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules could make it a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and methylsulfanyl groups could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylsulfanyl-pyrimidine-4-carboxamide: Lacks the thiophene and morpholine-4-sulfonyl groups.

    2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide: Lacks the chloro group.

    5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)phenyl]methyl}pyrimidine-4-carboxamide: Has a phenyl ring instead of a thiophene ring.

Uniqueness

The unique combination of functional groups in 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide provides it with distinct chemical and biological properties. The presence of the thiophene ring and the morpholine-4-sulfonyl group may enhance its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S3/c1-25-15-18-9-11(16)13(19-15)14(21)17-8-10-2-3-12(26-10)27(22,23)20-4-6-24-7-5-20/h2-3,9H,4-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSFPLFCLOSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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